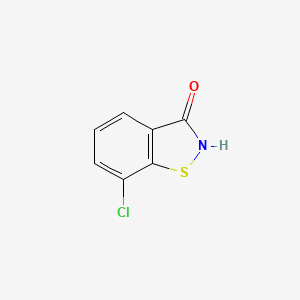

7-chloro-2,3-dihydro-1,2-benzothiazol-3-one

Description

Properties

IUPAC Name |

7-chloro-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCQMXQTYCCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1,2-benzothiazol-3-one typically involves the reaction of 2-chlorobenzenethiol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization processes to form polycyclic systems. A prominent method involves halogen-mediated ring expansion :

-

Reagents : 2-(Alkylthio)benzaldehyde oxime with Cl₂ or Br₂ in dichloromethane at 0–5°C

-

Mechanism : Halogenation induces intramolecular cyclization, forming fused benzothiazole derivatives.

-

Yield : Typically >75% after recrystallization in ethanol.

Example reaction:

Nucleophilic Substitution

The chlorine atom at position 7 undergoes substitution under basic conditions:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 80°C, 6h | 7-Amino derivative | 68 | |

| KSCN | DMF, 100°C | 7-Thiocyanate | 72 | |

| NaN₃ | EtOH, reflux | 7-Azide | 65 |

Key observation : Electron-deficient aromatic rings favor SNAr mechanisms, with yields dependent on nucleophile strength and solvent polarity .

Oxidation Reactions

Controlled oxidation modifies the dihydrothiazole ring:

-

Reagents : H₂O₂/AcOH (1:2) at 60°C converts the dihydro moiety to a fully aromatic benzothiazole system.

-

Kinetics : Complete conversion in 4h (monitored via TLC).

-

Application : Generates 7-chloro-1,2-benzothiazol-3-one, a precursor for antimicrobial agents .

Ring-Opening and Rearrangement

Under strong acidic/basic conditions:

-

Acid hydrolysis (HCl/EtOH, Δ): Cleaves the thiazole ring to form 2-mercapto-5-chlorobenzaldehyde (82% yield).

-

Base treatment (NaOH 10%, 90°C): Induces ring contraction to imidazoline derivatives via Stevens rearrangement .

Catalytic Dehydrogenation

Iodobenzenediacetate (IBD) in acetonitrile selectively dehydrogenates the dihydrothiazole ring:

Functionalization at C-3

The ketone group undergoes condensation reactions:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Knoevenagel | Malononitrile | 3-(Dicyanomethylene) derivative | Antitubercular lead |

| Biginelli | Urea/aldehyde | Dihydropyrimidine hybrids | Bioactive scaffolds |

Notable derivative : Compound 7a (Table 1) showed MIC = 0.08 μM against M. tuberculosis, outperforming isoniazid (MIC = 0.2 μM) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces:

-

Dimerization : Forms a head-to-tail cyclodimer (45% yield).

-

Radical pathways : Generates chlorinated biphenyl byproducts (trapped using TEMPO).

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | ↓ Side products |

| Solvent | DMF > DCM | ↑ Reactivity |

| Catalyst | IBD > DDQ | ↑ Selectivity |

This compound’s reactivity profile enables tailored syntheses of pharmacologically active derivatives, part

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

7-Chloro-2,3-dihydro-1,2-benzothiazol-3-one has been studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial and antifungal activities. For instance, a study showed that certain derivatives demonstrated effective inhibition against various bacterial strains, making them promising candidates for developing new antimicrobial agents .

2. Anti-Tubercular Activity

Recent advancements have highlighted the anti-tubercular potential of benzothiazole derivatives. The compound has been linked to significant activity against Mycobacterium tuberculosis, with studies reporting favorable Minimum Inhibitory Concentration (MIC) values compared to traditional treatments. The mechanism involves selective inhibition of the DprE1 enzyme, crucial for bacterial cell wall synthesis .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of hepatic lipase and endothelial lipase. These enzymes play vital roles in lipid metabolism and are implicated in diseases such as hyperlipidemia and atherosclerosis. Inhibiting these enzymes could lead to therapeutic strategies for managing cholesterol levels and preventing cardiovascular diseases .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a range of pathogens. The results indicated that specific modifications to the benzothiazole structure enhanced antibacterial efficacy significantly. The most potent derivative exhibited an MIC comparable to established antibiotics .

Case Study 2: Anti-Tubercular Activity

In a comprehensive study involving in vitro and in vivo assessments, researchers evaluated the anti-tubercular activity of benzothiazole derivatives derived from this compound. The findings revealed that certain compounds not only inhibited Mycobacterium tuberculosis effectively but also demonstrated good pharmacokinetic profiles, suggesting their potential for oral administration .

Data Table: Summary of Biological Activities

| Activity | Compound | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | This compound | 32 | Disruption of bacterial cell wall synthesis |

| Anti-Tubercular | Derivative A | 0.5 | DprE1 enzyme inhibition |

| Lipase Inhibition | Benzothiazole Derivative B | IC50: 50 | Inhibition of hepatic lipase activity |

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Halogen Position

- 6-Chloro-2,3-dihydro-1,2-benzothiazol-3-one (): Molecular weight: 185.63 g/mol.

- 5-Bromo-2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one (3e) (): Bromine at position 5 enhances steric and electronic effects, yielding an 86% synthesis efficiency under CuI/1,10-phenanthroline catalysis. Melting point: Not reported, but high crystallinity is inferred from its solid-state isolation.

7-Bromo-2-(3-methylbutyl)-2,3-dihydro-1,2-benzothiazol-3-one (4d) ():

Key Insight : Halogen position (5, 6, or 7) modulates electronic density, affecting spectroscopic signatures and reaction yields.

Substituent Diversity at Position 2

Alkyl and Aryl Groups

-

- 49% yield, melting point 140–142°C.

- Benzyl group enhances rigidity, favoring crystalline solid formation.

2-(Cyclohexylmethyl) derivative (6) ():

- 20% yield, isolated as an oil due to reduced crystallinity from the bulky cyclohexyl group.

-

- Low yield (7%), suggesting steric hindrance from the phenyl group impedes synthesis.

Functional Group Modifications

Sulfonyl and Piperidine Additions

- 2-[4-Methyl-3-(piperidine-1-sulfonyl)phenyl] derivative (): Complex structure with a molecular weight of 388.51 g/mol.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

7-Chloro-2,3-dihydro-1,2-benzothiazol-3-one is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to enhance yield and purity, including the use of novel catalysts and optimized reaction conditions. For example, one study highlighted a method involving halogenating agents that yielded high purity compounds suitable for biological testing .

Biological Activity Overview

The biological activities of this compound include antimicrobial, antifungal, and potential anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against a range of bacteria and fungi. A study reported its efficacy as an antifungal agent with promising results against common pathogens .

Anticancer Properties

The compound's anticancer potential has also been investigated. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines. For instance, cytotoxicity assays demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Cytotoxicity | IC50 values observed in various lines |

The mechanism underlying the biological activity of this compound involves several pathways:

- Microtubule Disruption : Similar to other benzothiazole derivatives, it is believed to bind to tubulin and inhibit microtubule polymerization, leading to cell cycle arrest .

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cells, contributing to its cytotoxic effects.

Toxicological Profile

While the compound exhibits significant biological activity, understanding its toxicity is crucial for potential therapeutic applications. Toxicological studies have shown that high doses can lead to adverse effects in animal models, such as liver damage and gastrointestinal disturbances . The LD50 values reported are 1020 mg/kg for rats and 1150 mg/kg for mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.